molecular formula C8H6N4OS B1682239 TGN-020 CAS No. 51987-99-6

TGN-020

货号: B1682239
CAS 编号: 51987-99-6
分子量: 206.23 g/mol
InChI 键: AGEGZHOPKZFKBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

TGN 020 的合成涉及烟酰氯与 2-氨基-1,3,4-噻二唑的直接缩合。 该反应通常能以超过 85% 的产率得到所需产物 . 该反应在氮气气氛下于二氯甲烷中进行,以 N-甲基吗啉为碱 .

工业生产方法

虽然 TGN 020 的具体工业生产方法尚未得到广泛报道,但上述合成路线可以放大到工业生产规模。关键步骤包括确保原料的纯度,并保持受控的反应条件以获得高收率和高纯度的最终产物。

化学反应分析

反应类型

TGN 020 主要由于噻二唑和吡啶环等反应性官能团的存在而发生取代反应。这些反应可以用于修饰化合物以用于各种应用。

常用试剂和条件

    取代反应: 常用试剂包括卤化剂和亲核试剂。反应通常在二氯甲烷或二甲亚砜等极性溶剂中进行。

    氧化和还原: 虽然 TGN 020 本身通常不会发生氧化或还原反应,但其衍生物可以在特定条件下发生这些反应。

主要产物

从涉及 TGN 020 的反应中形成的主要产物通常是具有修饰的官能团的衍生物,这些衍生物可用于药物化学的进一步研究和开发。

科学研究应用

Scientific Research Applications

1. Neurological Recovery Post-Stroke

TGN-020 has been investigated for its ability to reduce brain edema and promote neurological recovery following ischemic strokes. In animal models, treatment with this compound resulted in:

  • Reduction in Brain Swelling : this compound-treated groups exhibited significantly smaller brain swelling volumes compared to control groups, with reductions noted at both 1 day and 14 days post-stroke.
  • Decreased Lesion Volumes : The infarct volume was reduced by approximately 67% at 1 day post-stroke and 53% at 14 days post-stroke in treated animals compared to controls .
Time PointControl Group (%HLV)This compound Group (%HLV)Reduction (%)
1 Day Post-Stroke57.94 ± 6.6839.05 ± 6.4332.5
14 Days Post-Stroke45.25 ± 3.1124.30 ± 1.8846.3

2. Treatment of Neurological Disorders

This compound has shown promise in treating conditions such as neuromyelitis optica and other neurological disorders characterized by edema and inflammation:

  • Aquaporin Inhibition : By inhibiting AQP4, this compound helps restore cellular water homeostasis, which is crucial for reducing edema associated with these conditions .

Mechanistic Insights

The mechanism by which this compound operates involves the selective blockade of AQP4 channels, which affects water transport across cell membranes:

  • Astrogliosis Reduction : Studies indicate that this compound treatment correlates with reduced astrogliosis (the proliferation of astrocytes in response to injury) in peri-infarct regions, suggesting a neuroprotective effect .

Imaging Applications

1. Positron Emission Tomography (PET)

This compound has been developed as a ligand for PET imaging to visualize AQP4 distribution in vivo:

  • Development of [11C]this compound : This radiolabeled compound allows for non-invasive imaging of AQP4 levels, aiding in the diagnosis and understanding of diseases where AQP4 plays a critical role, such as Alzheimer's disease and epilepsy .

Case Studies

Case Study: Effects on Diabetic Retinopathy

In a study focusing on diabetic retinopathy, this compound was administered via intravitreal injection, leading to significant suppression of retinal edema in diabetic rat models:

  • Cell Volume Regulation : The compound effectively reduced cellular swelling in Müller cells cultured under high glucose conditions, indicating its potential utility in managing diabetic complications affecting vision .

作用机制

TGN 020 通过选择性抑制水通道蛋白 4 发挥作用,水通道蛋白 4 是一种水通道蛋白,在维持大脑水分平衡中起着至关重要的作用。 通过阻断该通道,TGN 020 减少了水跨细胞膜的移动,从而缓解了脑水肿等疾病 . 水通道蛋白 4 的抑制还会影响淋巴系统,淋巴系统参与从大脑中清除代谢废物 .

生物活性

TGN-020, a novel aquaporin 4 (AQP4) inhibitor, has garnered attention for its potential therapeutic applications in neurological disorders, particularly in the context of cerebral ischemia and related pathologies. This article synthesizes findings from various studies that elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in reducing brain edema, and implications for glymphatic function.

This compound functions primarily as an AQP4 channel blocker with an IC50 value of approximately 3.1 μM . By inhibiting AQP4, this compound influences water transport across cell membranes, which is crucial during pathological conditions such as ischemia. The compound has been shown to modulate several signaling pathways, notably the extracellular signal-regulated kinase (ERK) pathway, which plays a significant role in inflammation and apoptosis following cerebral ischemia-reperfusion (I/R) injury .

Brain Edema Reduction

Multiple studies have demonstrated the efficacy of this compound in reducing brain edema associated with ischemic events. In a controlled experiment involving mice subjected to focal cerebral ischemia, this compound pretreatment resulted in a significant reduction in both brain swelling volume (%BSV) and hemispheric lesion volume (%HLV). Specifically, the %BSV was reduced from 20.8 ± 5.9% in the control group to 12.1 ± 6.3% in the this compound treated group (p < 0.05) . Similarly, the %HLV decreased from 30.0 ± 9.1% to 20.0 ± 7.6% (p < 0.05), highlighting this compound's potential as a neuroprotective agent.

ParameterControl Group (% ± SD)This compound Group (% ± SD)p-value
% Brain Swelling Volume20.8 ± 5.912.1 ± 6.3<0.05
% Hemispheric Lesion Volume30.0 ± 9.120.0 ± 7.6<0.05

Inhibition of Inflammation

This compound also mitigates inflammation induced by I/R injury by reducing the activation of astrocytes and microglia . The compound decreases the secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), contributing to improved neurological outcomes post-injury . RNA sequencing analysis has revealed that this compound treatment leads to differential expression of genes involved in inflammatory responses and cellular apoptosis.

Study on Cerebral Ischemia

In a recent study published in September 2023, researchers investigated the effects of this compound on glymphatic function following cerebral I/R injury . The study utilized various methodologies including TTC staining and RNA sequencing to assess the impact on inflammation and apoptosis:

  • Findings : this compound treatment improved glymphatic function by inhibiting astrocyte proliferation and reducing tracer accumulation in peri-infarct areas.
  • Mechanism : The inhibition of AQP4 led to reduced activation of the ERK1/2 pathway, thereby decreasing inflammatory responses.

Diabetic Retinopathy Model

Another significant study explored the effects of this compound on diabetic retinopathy using streptozotocin-induced diabetic rats . The results indicated that:

  • VEGF Expression : Immunohistochemical analysis showed decreased expression of vascular endothelial growth factor (VEGF) in this compound treated groups compared to controls.
  • Cellular Volume Changes : The addition of this compound suppressed increases in retinal Müller cell volumes under high glucose conditions, indicating potential benefits for managing retinal edema associated with diabetes.

属性

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEGZHOPKZFKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400268
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51987-99-6
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TGN-020
Reactant of Route 2
Reactant of Route 2
TGN-020
Reactant of Route 3
Reactant of Route 3
TGN-020
Reactant of Route 4
Reactant of Route 4
TGN-020
Reactant of Route 5
Reactant of Route 5
TGN-020
Reactant of Route 6
TGN-020
Customer
Q & A

Q1: What is the primary target of TGN-020?

A1: this compound is a potent and selective inhibitor of Aquaporin-4 (AQP4) [, , , ]. AQP4 is a water channel protein abundantly expressed in the central nervous system, primarily in astrocyte end-feet [, ].

Q2: How does this compound interact with AQP4?

A2: While the exact binding mechanism of this compound to AQP4 is still under investigation, it is hypothesized that this compound interacts with specific amino acid residues within the AQP4 channel pore, effectively blocking water transport [, ].

Q3: What are the downstream effects of AQP4 inhibition by this compound?

A3: Inhibition of AQP4 by this compound has been shown to:

  • Reduce brain edema: In various preclinical models of stroke, traumatic brain injury, and spinal cord injury, this compound administration significantly reduced edema formation and improved neurological outcomes [, , , , ].
  • Attenuate neuroinflammation: this compound treatment has been associated with decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced astrogliosis in models of stroke and neuropathic pain [, , ].
  • Modulate glymphatic function: Research suggests that this compound can influence the glymphatic system, a brain-wide network responsible for clearing waste products. Studies have reported both impaired and enhanced glymphatic transport with this compound, highlighting the complex interplay between AQP4 and this system [, ].
  • Influence neuronal activity: By modulating astrocyte volume and potassium buffering, AQP4 inhibition with this compound can indirectly influence the activity of nearby neurons. For example, studies in the hypothalamus have shown that this compound can alter the firing rate of vasopressin neurons [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H6N4OS, and its molecular weight is 206.24 g/mol [].

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not include specific spectroscopic data, it's important to note that techniques like NMR and mass spectrometry are routinely used for structural characterization of compounds like this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。